3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
Overview
Description
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a naturally occurring triterpene compound. It is derived from the plant Uncaria macrophylla, which belongs to the Rubiaceae family. This compound is known for its potential medicinal properties, including anti-inflammatory and anticancer activities .
Mechanism of Action
Target of Action
Similar triterpenes have been found to exhibit activity against hiv protease , suggesting potential targets in viral replication pathways.
Mode of Action
Based on its structural similarity to other triterpenes, it may interact with its targets to inhibit their function, potentially leading to the disruption of viral replication in the case of hiv protease .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
Similar triterpenes have demonstrated cytotoxic activities against certain cancer cell lines , suggesting potential antitumor effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid involves the extraction of the compound from the stem bark of Uncaria macrophylla. The air-dried and powdered sample is extracted successively with 90% ethanol-water at 70°C for 2 hours. The extract is then subjected to various chromatographic techniques to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification using chromatographic methods. The process is optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different biological activities.
Scientific Research Applications
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid has several scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenes and their derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Ursolic Acid: Another triterpene with similar anti-inflammatory and anticancer properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Betulinic Acid: Exhibits anticancer and antiviral activities.
Uniqueness: 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is unique due to its specific hydroxylation pattern and the presence of a keto group at position 23. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9S,10S,12aR,14bS)-9-formyl-1,8,10-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,19-23,32-33,36H,8-15H2,1-6H3,(H,34,35)/t17-,19-,20-,21+,22-,23-,25-,26-,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJMEEGTJUXGLI-UHVFENMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C=O)O)C)O)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.